6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
Description
6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused pyrazole-pyridine core. The bromine atom at the 6-position enhances its reactivity in substitution and cross-coupling reactions, while the methoxy group at the 5-position contributes electron-donating effects, influencing solubility and electronic distribution . This dual substitution pattern makes the compound a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5-6(10-7)3-9-11-5/h2-3H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYQQMYXHAIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C=NN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodization.
Para-methoxybenzyl chloride (PMB-Cl): Used for protecting the NH group.
Trifluoracetic acid: Used as a catalyst in condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[4,3-b]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Recent studies have demonstrated that 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine exhibits significant antiproliferative effects against various cancer cell lines. It functions as a potential kinase inhibitor, blocking key signaling pathways involved in cancer progression.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 0.75 - 4.15 | Antiproliferative |
| Other Derivatives | Varies | Enzyme Inhibition |
Mechanism of Action : The compound interacts with specific enzymes and receptors, inhibiting their activity and disrupting cellular pathways critical for tumor growth. This mechanism has been validated through both in vitro and in vivo studies.
Biochemical Probes
The compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. This characteristic makes it valuable for studying enzyme activities and cellular processes.
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing advanced materials. Its unique structure allows for modifications that can lead to new materials with desirable properties.
In Vitro Studies
A series of derivatives based on pyrazolo[4,3-b]pyridine were tested against human cancer cell lines such as HeLa and HCT116. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects.
In Vivo Evaluation
Animal models demonstrated that selected derivatives could effectively inhibit tumor growth without affecting normal tissue or immune function. These findings highlight the compound's potential as a targeted therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell proliferation, differentiation, and survival . This makes it a promising candidate for cancer treatment.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Bromine Position : Bromine at the 6-position (pyridine ring) enables directed metal-catalyzed couplings, while bromine at the 5-position (pyrazole ring) may limit reactivity due to steric hindrance .
- Methoxy vs. Methyl : The methoxy group (OMe) at position 5 increases polarity and solubility compared to the methyl group (Me) at position 1, which primarily offers steric protection .
Biological Activity
6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazolo[4,3-b]pyridine core with a bromine atom at the 6-position and a methoxy group at the 5-position. This unique structure contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as an antitumor agent and its role in inhibiting specific enzymes.
Antitumor Activity
Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including:
- Lung Cancer : Inhibition of A549 cell line growth with IC50 values indicating effectiveness.
- Breast Cancer : Notable antiproliferative effects on MDA-MB-231 cells.
- Colorectal Cancer : Demonstrated activity against colorectal cancer cell lines.
Table 1 summarizes some key findings related to the anticancer activity of this compound and its derivatives:
The mechanism through which this compound exerts its biological effects primarily involves inhibition of tropomyosin receptor kinases (TRKs). These kinases are crucial for various signaling pathways related to cell proliferation and survival. By inhibiting TRKs, the compound disrupts signal transduction mechanisms, leading to reduced tumor growth and potential apoptosis in cancer cells.
Other Biological Activities
In addition to its antitumor properties, this compound has been explored for other biological activities:
- Antituberculotic Activity : Preliminary studies suggest potential effectiveness against Mycobacterium tuberculosis.
- PDE1 Inhibition : As a phosphodiesterase inhibitor, it may have implications in treating cognitive disorders due to its effects on cyclic nucleotide signaling pathways in the central nervous system .
Case Studies and Research Findings
A selection of case studies highlights the compound's diverse applications:
- Cancer Therapeutics : A study demonstrated that modifications to the pyrazolo[4,3-b]pyridine scaffold enhanced anticancer activity against multiple cell lines. The derivatives were found to induce apoptosis effectively.
- Cognitive Disorders : Research into PDE inhibitors has revealed that compounds like this compound could be beneficial for treating psychiatric conditions by modulating neurotransmitter signaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
